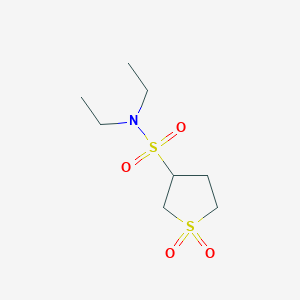![molecular formula C19H17N5S B241818 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241818.png)
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and proteins, including topoisomerase II, tyrosine kinases, and β-secretase.
Biochemical and Physiological Effects
Studies have shown that 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the viral load in infected cells. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of potential applications. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various experimental settings.
Future Directions
There are several future directions for the study of 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of research is the development of more efficient synthesis methods to produce this compound on a larger scale. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, there is a need for more in-depth studies to determine the safety and toxicity of this compound in vivo.
Conclusion
In conclusion, 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has potential applications in various fields of scientific research. Its broad range of potential applications and its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the viral load in infected cells make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and its potential limitations and toxicity.
Synthesis Methods
The synthesis of 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(2-pyridyl)hydrazinecarbothioamide with 5,6,7,8-tetrahydro-2-naphthalenemethanamine in the presence of triethylamine and chloroform. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography to obtain the desired compound.
Scientific Research Applications
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields of scientific research. It has been investigated for its anticancer, antimicrobial, antifungal, and antiviral properties. Additionally, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease and for its role in neuroprotection.
properties
Product Name |
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C19H17N5S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-pyridin-2-yl-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17N5S/c1-2-6-15-11-13(8-9-14(15)5-1)12-17-23-24-18(21-22-19(24)25-17)16-7-3-4-10-20-16/h3-4,7-11H,1-2,5-6,12H2 |
InChI Key |
DBSQCMPJTRCNSE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)CC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)










